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Compound of Interest

Compound Name: 17-Carboxy Budesonide

Cat. No.: B130375

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the synthetic
corticosteroid Budesonide and its carboxy metabolite, 17-Carboxy Budesonide. While
extensive data is available for the parent drug, Budesonide, information on the specific
pharmacokinetic parameters of 17-Carboxy Budesonide is limited in publicly available
literature. This document summarizes the known pharmacokinetic properties of Budesonide
and outlines the experimental methodologies used for its analysis, which can be adapted for
the study of its metabolites.

Data Presentation: Comparative Pharmacokinetic
Parameters

Budesonide is characterized by rapid absorption and extensive first-pass metabolism, primarily
in the liver. Its pharmacokinetic parameters can vary depending on the formulation and route of
administration.

Table 1: Pharmacokinetic Profile of Budesonide (Human Data)
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Parameter

Oral Administration

Inhaled
Administration
(DPI)

Intravenous
Administration

Bioavailability (F)

~10-21%][1]

39%][1]

Not Applicable

Time to Peak Plasma

Concentration (tmax)

2-8 hours[1]

0.28 - 0.46 hours[2]

Not Applicable

Peak Plasma

Concentration (Cmax)

1.50 £ 0.79 ng/mL
(9mg dose)[1]

1.8 pg/L (1600 ug
dose)[2]

Not Applicable

Elimination Half-life
(t72)

2.0 - 3.6 hours[1]

2.3 - 3.0 hours[2]

2.8 + 1.1 hours[3]

Volume of Distribution
(vd)

2.2 -3.9 L/kg[1]

Not specified

301.3 +41.7 L[3]

Clearance (CL)

0.9 - 1.8 L/min[1]

163 L/h (oral

clearance)[2]

83.7 +27.5 L/h[3]

Protein Binding

85-90%[1]

85-90%[1]

85-90%[1]

17-Carboxy Budesonide:

Specific pharmacokinetic data for 17-Carboxy Budesonide, such as Cmax, tmax, and

elimination half-life, are not well-documented in the reviewed literature. It is recognized as a

degradation product of Budesonide. The formation of 17-Carboxy Budesonide occurs via the

degradation of the corticosteroid side chain.

Experimental Protocols

The determination of Budesonide and its metabolites in biological matrices is primarily

achieved through sensitive analytical techniques like liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

Protocol: Quantification of Budesonide in Human
Plasma via LC-MS/MS

This protocol provides a general framework for the analysis of Budesonide in plasma.
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. Sample Preparation (Solid-Phase Extraction - SPE)

Objective: To extract Budesonide from the plasma matrix and remove interfering substances.

Procedure:

o Spike plasma samples with an internal standard (e.g., Budesonide-d8) to correct for
extraction variability.

o Pre-treat the plasma sample, often by dilution with an acidic solution (e.g., 4% phosphoric
acid in water).

o Condition an SPE cartridge (e.g., Oasis WCX) with methanol followed by water.

o Load the pre-treated plasma sample onto the SPE cartridge.

o Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove hydrophilic
impurities.

o Elute Budesonide and the internal standard with a stronger solvent (e.g., methanol).

o Evaporate the eluate to dryness under a stream of nitrogen.

o Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

. LC-MS/MS Analysis

Objective: To separate Budesonide from other components and quantify it with high
sensitivity and specificity.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a
tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

o Column: A reverse-phase column (e.g., C18) is typically used.
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o Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic
acid or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol) is
commonly employed.

o Flow Rate: Typically in the range of 0.2-0.6 mL/min.

o Injection Volume: 5-20 pL.

e Mass Spectrometric Conditions:
o lonization Mode: Electrospray ionization (ESI) in positive mode is generally used.

o Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and
sensitivity. Specific precursor-to-product ion transitions for Budesonide and its internal
standard are monitored.

» Example Transition for Budesonide: m/z 431.2 - 323.2
3. Data Analysis

e The concentration of Budesonide in the plasma samples is determined by comparing the
peak area ratio of the analyte to the internal standard against a calibration curve prepared
with known concentrations of Budesonide.

Mandatory Visualizations
Budesonide Metabolism Pathway

Budesonide is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4)
enzyme. The primary metabolites are 16a-hydroxyprednisolone and 6(3-hydroxybudesonide,
which have significantly less corticosteroid activity than the parent compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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